molecular formula C10H7NO6S B11848596 4-oxo-7-sulfo-1H-quinoline-3-carboxylic acid CAS No. 63463-28-5

4-oxo-7-sulfo-1H-quinoline-3-carboxylic acid

Cat. No.: B11848596
CAS No.: 63463-28-5
M. Wt: 269.23 g/mol
InChI Key: RJBZLMIRRDZOGV-UHFFFAOYSA-N
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Description

4-Hydroxy-7-sulfoquinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a hydroxyl group at the 4th position, a sulfonic acid group at the 7th position, and a carboxylic acid group at the 3rd position on the quinoline ring. The unique arrangement of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-7-sulfoquinoline-3-carboxylic acid typically involves the functionalization of the quinoline ring. One common method is the sulfonation of 4-hydroxyquinoline-3-carboxylic acid using sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.

Another approach involves the use of anthranilic acid derivatives, which undergo cyclization and subsequent functionalization to yield the desired compound .

Industrial Production Methods

Industrial production of 4-Hydroxy-7-sulfoquinoline-3-carboxylic acid often employs large-scale sulfonation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-7-sulfoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles like amines, thiols, and halides

Major Products Formed

Scientific Research Applications

4-Hydroxy-7-sulfoquinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibition and as a probe for biological assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-7-sulfoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and sulfonic acid groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The carboxylic acid group can participate in coordination with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-7-sulfoquinoline-3-carboxylic acid is unique due to the presence of all three functional groups (hydroxyl, sulfonic acid, and carboxylic acid) on the quinoline ring. This combination imparts a unique set of chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

63463-28-5

Molecular Formula

C10H7NO6S

Molecular Weight

269.23 g/mol

IUPAC Name

4-oxo-7-sulfo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C10H7NO6S/c12-9-6-2-1-5(18(15,16)17)3-8(6)11-4-7(9)10(13)14/h1-4H,(H,11,12)(H,13,14)(H,15,16,17)

InChI Key

RJBZLMIRRDZOGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)O)NC=C(C2=O)C(=O)O

Origin of Product

United States

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